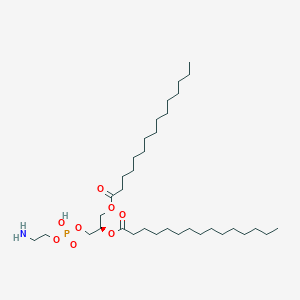![molecular formula C7H16Cl2N2 B3080746 (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1092076-07-7](/img/structure/B3080746.png)
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Descripción general
Descripción
®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrrolo and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazinamide, are known to be highly specific agents active only against mycobacterium tuberculosis .
Mode of Action
tuberculosis that express pyrazinamidase enzyme that converts Pyrazinamide to the active form pyrazinoic acid .
Result of Action
Similar compounds like pyrazinamide are known to kill or stop the growth of certain bacteria that cause tuberculosis (tb) .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolopyrazine derivatives, which include ®-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, have exhibited various biological activities . These activities suggest that these compounds interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad biological activities of pyrrolopyrazine derivatives, it can be inferred that ®-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride may influence various cellular processes . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is not clearly recognized . It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the use of sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Medicine
Medically, ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is investigated for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies as potential treatments for neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in material science is driven by its unique electronic and structural characteristics .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler heterocyclic compound with similar biological activity.
Pyrazinamide: An antitubercular agent with a pyrazine ring.
Imidazopyridine: A fused bicyclic compound with applications in medicinal chemistry.
Uniqueness
®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like piperazine, it offers a more rigid and complex framework, making it suitable for specific applications in drug design and material science .
Propiedades
IUPAC Name |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)




![4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B3080721.png)
![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)






